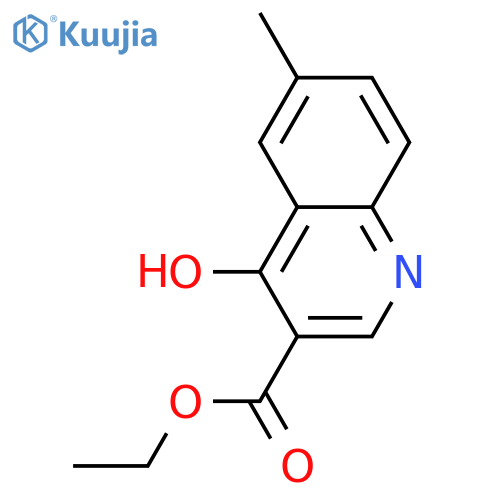

Preparation of quinoline hexose analogs as novel chloroquine-resistant malaria treatments: Synthesis of 4-hydroxyquinoline-β-glucosides

,

Chemical & Pharmaceutical Bulletin,

2007,

55(5),

821-824